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molecular formula C17H14BrN3O3 B8320609 4-bromo-1-{[4-(methyloxy)phenyl]methyl}-3-(4-nitrophenyl)-1H-pyrazole

4-bromo-1-{[4-(methyloxy)phenyl]methyl}-3-(4-nitrophenyl)-1H-pyrazole

Cat. No. B8320609
M. Wt: 388.2 g/mol
InChI Key: DXLVUAXUXHFVNJ-UHFFFAOYSA-N
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Patent
US07419988B2

Procedure details

Following the procedure described for Intermediate 3 with 4-bromo-3-(4-nitrophenyl)-1H-pyrazole and p-methoxybenzylchloride provided the title product. ESMS [M+H]+: 388.2
[Compound]
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=2)=[N:4][NH:5][CH:6]=1.[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Cl)=[CH:20][CH:19]=1>>[Br:1][C:2]1[C:3]([C:7]2[CH:8]=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[CH:11][CH:12]=2)=[N:4][N:5]([CH2:22][C:21]2[CH:24]=[CH:25][C:18]([O:17][CH3:16])=[CH:19][CH:20]=2)[CH:6]=1

Inputs

Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NNC1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NN(C1)CC1=CC=C(C=C1)OC)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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